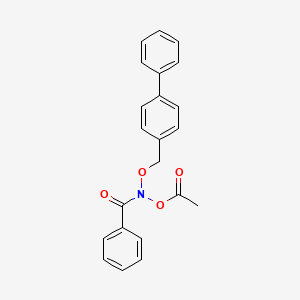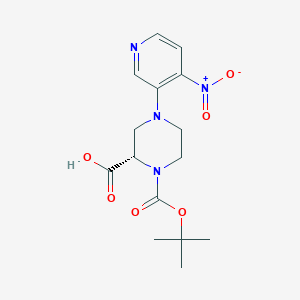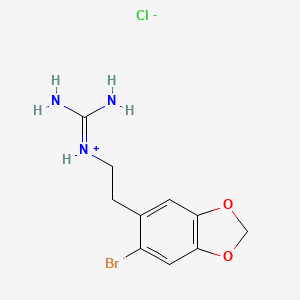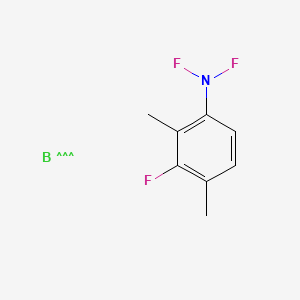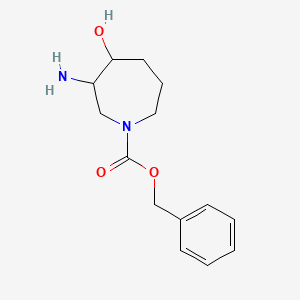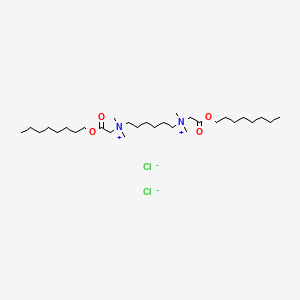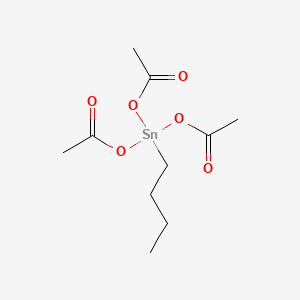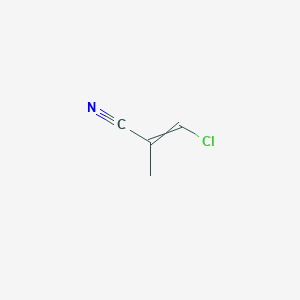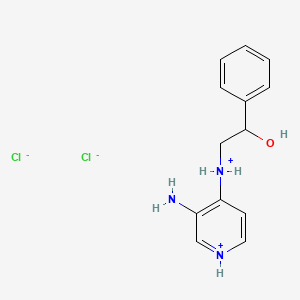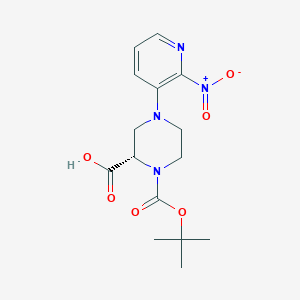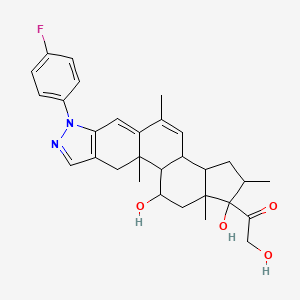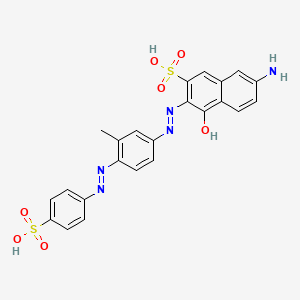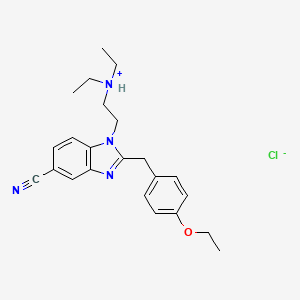
1-(2-(Diethylamino)ethyl)-2-(p-ethoxybenzyl)-5-benzimidazolecarbonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Diethylamino)ethyl)-2-(p-ethoxybenzyl)-5-benzimidazolecarbonitrile hydrochloride is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Diethylamino)ethyl)-2-(p-ethoxybenzyl)-5-benzimidazolecarbonitrile hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the diethylaminoethyl and p-ethoxybenzyl groups. Common reagents used in these reactions include:
- Benzimidazole precursors
- Diethylamine
- p-Ethoxybenzyl chloride
- Cyanogen bromide
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Diethylamino)ethyl)-2-(p-ethoxybenzyl)-5-benzimidazolecarbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: May be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(Diethylamino)ethyl)-2-(p-ethoxybenzyl)-5-benzimidazolecarbonitrile hydrochloride would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The core structure of the compound, known for its diverse biological activities.
Diethylaminoethyl derivatives: Compounds with similar diethylaminoethyl groups, often used in medicinal chemistry.
p-Ethoxybenzyl derivatives: Compounds with p-ethoxybenzyl groups, which may have similar chemical properties.
Uniqueness
1-(2-(Diethylamino)ethyl)-2-(p-ethoxybenzyl)-5-benzimidazolecarbonitrile hydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical properties compared to other benzimidazole derivatives.
Properties
CAS No. |
15419-87-1 |
|---|---|
Molecular Formula |
C23H29ClN4O |
Molecular Weight |
413.0 g/mol |
IUPAC Name |
2-[5-cyano-2-[(4-ethoxyphenyl)methyl]benzimidazol-1-yl]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C23H28N4O.ClH/c1-4-26(5-2)13-14-27-22-12-9-19(17-24)15-21(22)25-23(27)16-18-7-10-20(11-8-18)28-6-3;/h7-12,15H,4-6,13-14,16H2,1-3H3;1H |
InChI Key |
KMQTVMIWWCPZOU-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCN1C2=C(C=C(C=C2)C#N)N=C1CC3=CC=C(C=C3)OCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate](/img/structure/B13733931.png)
